molecular formula C12H7BrO2S B2400736 3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol CAS No. 1574334-55-6

3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol

Cat. No. B2400736
CAS RN: 1574334-55-6
M. Wt: 295.15
InChI Key: WIQJMIGHDUOLIR-UHFFFAOYSA-N
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Description

“3-(5-Bromothiophen-2-yl)benzaldehyde” is a compound with a molecular weight of 267.15 . It’s a solid at room temperature and is typically stored at 2-8°C .


Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For example, a chalcone derivative has been synthesized by Claisen-Schmidt condensation reaction . Another compound, “3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2h,5h)-dione”, was synthesized via a domino one-pot two-component reaction .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve condensation reactions. For example, “3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2h,5h)-dione” was synthesized via a domino one-pot two-component reaction .


Physical And Chemical Properties Analysis

“3-(5-Bromothiophen-2-yl)benzaldehyde” is a solid at room temperature and is typically stored at 2-8°C .

Scientific Research Applications

Synthesis and Biological Agents

The compound 3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol has been utilized in the synthesis of various biological agents. For instance, it has been used as a key intermediate in the synthesis of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives. These compounds have been characterized and evaluated for antimicrobial and analgesic activity, demonstrating its relevance in the development of new pharmacological agents (Bhovi K. Venkatesh et al., 2010).

Crystallography and Structural Analysis

Research has also been conducted on the crystal structure of compounds related to 3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol, such as 4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole. Studies include rotational disorder analysis and interaction assessments, contributing to the understanding of molecular structure and dynamics (H. Geiger et al., 2014).

Synthesis of Bioactive Compounds

The compound is also pivotal in the synthesis of bioactive compounds, such as 5-HT serotonin receptor agonists. This showcases its importance in the field of medicinal chemistry, underlining its potential for synthesizing various bioactive molecules (S. Porcu et al., 2018).

Antiproliferative Potential

Studies on derivatives of 1-benzofuran, like 2-(1-benzofuran-2-yl)-4-(5-phenyl-4H-1, 2, 4-triazol-3-yl) quinoline, have indicated antiproliferative potential against cancer cells, highlighting the relevance of this class of compounds in cancer research (S. Santoshkumar et al., 2016).

Spectroscopic Analysis

Extensive spectroscopic studies (FT-IR, FT-Raman, NMR, UV-Vis) have been conducted on related compounds like (5-bromo-benzofuran-3-yl)-acetic acid hydrazide, providing insights into molecular characteristics and interactions (S. S. Khemalapure et al., 2019).

Green Chemistry

Green chemistry approaches have been applied in synthesizing related compounds, such as 2-Aryl-5-(benzofuran-2-yl)thiazolo[3,2-b][1,2,4]triazoles, emphasizing the importance of sustainable practices in chemical synthesis (K. Jakhar et al., 2012).

Photophysical Properties

Research on the conversion of 3-Bromo-2H-coumarins to 3-(Benzofuran-2-yl)-2H-coumarins, including photophysical properties studies, shows the utility of these compounds in material sciences, particularly in light-emitting applications (G. Galvani et al., 2017).

Safety And Hazards

The safety data sheet for “3-(5-Bromothiophen-2-yl)benzaldehyde” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

3-(5-bromothiophen-2-yl)-1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO2S/c13-12-4-3-11(16-12)9-6-15-10-2-1-7(14)5-8(9)10/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQJMIGHDUOLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CO2)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol

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